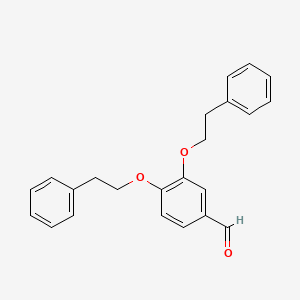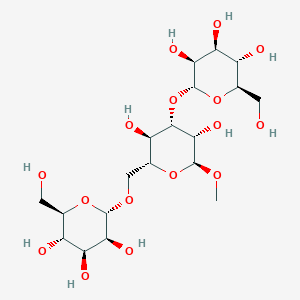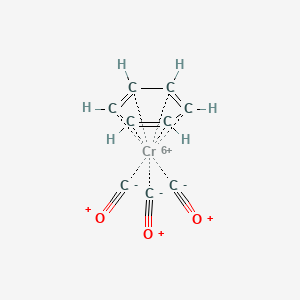
Ethyl 5-(4-Butylphenyl)isoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(4-Butylphenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the isoxazole ring in various compounds has been associated with significant pharmacological properties, making them valuable in drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-Butylphenyl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. One common method is the (3 + 2) cycloaddition reaction, where the alkyne acts as a dipolarophile and the nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often employs eco-friendly and cost-effective synthetic strategies. These methods aim to minimize waste and reduce the use of toxic reagents. For instance, microwave irradiation has been used to accelerate the reaction time and improve yields .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(4-Butylphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or the substituents attached to it.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Ethyl 5-(4-Butylphenyl)isoxazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Ethyl 5-(4-Butylphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to various biological targets, such as enzymes or receptors, leading to modulation of their activity. This interaction can result in therapeutic effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-phenylisoxazole-3-carboxylate
- Ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate
- 3,5-disubstituted isoxazoles
Uniqueness
Ethyl 5-(4-Butylphenyl)isoxazole-3-carboxylate is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The butyl group attached to the phenyl ring can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Propiedades
Fórmula molecular |
C16H19NO3 |
|---|---|
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
ethyl 5-(4-butylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C16H19NO3/c1-3-5-6-12-7-9-13(10-8-12)15-11-14(17-20-15)16(18)19-4-2/h7-11H,3-6H2,1-2H3 |
Clave InChI |
ODMZEZMEQKHEKB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val]](/img/structure/B13710444.png)
![7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride](/img/structure/B13710446.png)

![2-(2,4-Difluorobenzyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13710448.png)


![(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B13710474.png)
